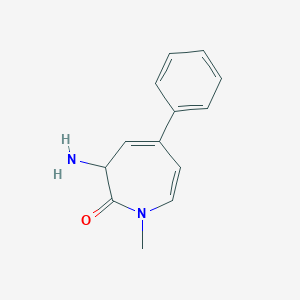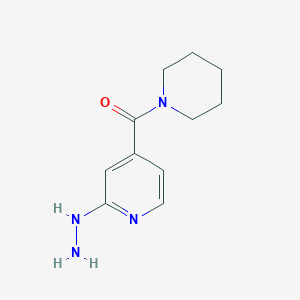
2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine
描述
2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine is a heterocyclic compound that contains both a hydrazine group and a piperidine moiety attached to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the hydrazine group makes it highly reactive, allowing it to participate in a variety of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives by reaction with hydrazine hydrate. This reaction is usually carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, at temperatures ranging from 0°C to 150°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing halogen atoms in other compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Hydrazine hydrate is commonly used for nucleophilic substitution reactions.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Substituted pyridine derivatives.
科学研究应用
2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly as a precursor for drugs with various therapeutic effects.
作用机制
The mechanism of action of 2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
相似化合物的比较
- 2-Hydrazinopyridine
- 4-Hydrazinopyridine
- 2,4-Dihydrazinopyridine
Comparison: 2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine is unique due to the presence of both the piperidine and hydrazine groups, which confer distinct reactivity and potential biological activity. Compared to other hydrazinopyridines, this compound offers a broader range of applications due to its enhanced chemical versatility and potential for forming complex molecular structures .
属性
IUPAC Name |
(2-hydrazinylpyridin-4-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-14-10-8-9(4-5-13-10)11(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOSDEOAZBMHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B1399391.png)


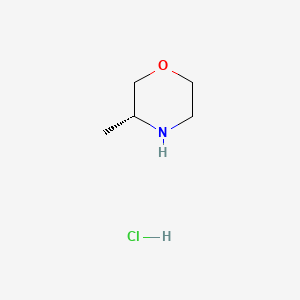
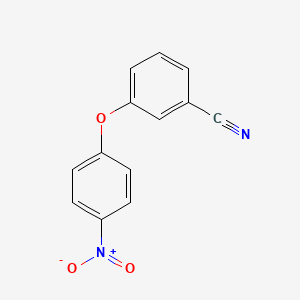



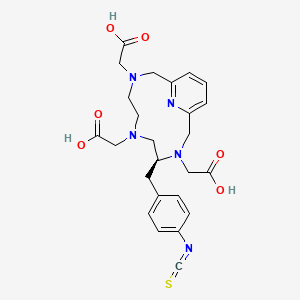
![7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1399406.png)

